2-Oxocyclohexyl benzoate
Description
Structure
3D Structure
Properties
CAS No. |
7472-23-3 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2-oxocyclohexyl) benzoate |
InChI |
InChI=1S/C13H14O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
LEVSNIXDZWEGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxocyclohexyl Benzoate and Analogues
Esterification Approaches
Esterification remains a fundamental and widely practiced method for the synthesis of esters, including 2-oxocyclohexyl benzoate (B1203000). libretexts.orgmonash.edu This typically involves the reaction of a carboxylic acid or its derivative with an alcohol, or in this case, the enol form of a ketone. libretexts.org3vsigmausa.com
The direct acylation of cyclohexanone (B45756) is a primary route to 2-oxocyclohexyl benzoate. This method relies on the reaction of a suitable cyclohexanone precursor with a benzoylating agent. One common strategy is the O-acylation of a cyclohexanone enolate. The enolate, generated by treating cyclohexanone with a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent like benzoyl chloride.
Another approach is the reaction of 2-hydroxycyclohexanone with benzoyl chloride. In this condensation reaction, the hydroxyl group of the 2-hydroxycyclohexanone attacks the benzoyl chloride, with a base often used to neutralize the hydrochloric acid byproduct. unacademy.com This is analogous to the Schotten-Baumann reaction conditions.
The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is also a relevant condensation reaction, though less direct for this specific target unless starting from 2-hydroxycyclohexanone and benzoic acid. libretexts.org3vsigmausa.com
Research has also explored the benzoylation of enamines derived from cyclohexanone. The reaction of the morpholine (B109124) enamine of cyclohexanone with a benzoylating agent has been studied, leading to related structures. jlu.edu.cn
Catalysts are crucial in esterification to increase the reaction rate and yield. The choice of catalyst depends on the specific reactants and conditions.
Base Catalysts : In reactions involving acyl chlorides like benzoyl chloride, a base is typically employed. unacademy.com Pyridine is a common choice as it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate, and also serves to neutralize the HCl produced. unacademy.com Aqueous sodium hydroxide (B78521) is also used, particularly in the Schotten-Baumann reaction, where it neutralizes the acid byproduct and can act as a catalyst. unacademy.com
Acid Catalysts : For esterification reactions between a carboxylic acid and an alcohol (e.g., benzoic acid and 2-hydroxycyclohexanone), strong mineral acids like sulfuric acid (H₂SO₄) or superacids like trifluoromethanesulfonic acid (TfOH) are used. mdpi.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. 3vsigmausa.com
Other Catalytic Systems : For specific applications, other catalysts have been developed. Iron(III) complexes have been studied for the oxidation of cyclohexane (B81311), which can then be functionalized, and various Lewis acids can be employed depending on the acylation strategy. mdpi.com In the acylation of enol silyl (B83357) ethers, fluoride (B91410) ion sources like potassium fluoride (KF) with a crown ether have been used to facilitate the formation of enol esters. researchgate.net
| Reaction Type | Reactants | Catalyst/Reagent | Purpose of Catalyst |
| Acylation of Alcohol | 2-Hydroxycyclohexanone + Benzoyl Chloride | Pyridine or NaOH | Neutralizes HCl, may act as a nucleophilic catalyst. unacademy.com |
| Fischer Esterification | 2-Hydroxycyclohexanone + Benzoic Acid | H₂SO₄ or TfOH | Protonates carboxylic acid to activate it for nucleophilic attack. mdpi.com |
| Enolate Acylation | Cyclohexanone Enolate + Benzoyl Chloride | Strong Base (e.g., LDA) | Deprotonates cyclohexanone to form the nucleophilic enolate. |
| Enamine Acylation | Cyclohexanone Enamine + Benzoyl Chloride | None (or scavenger base) | The enamine itself is the nucleophile. jlu.edu.cn |
Palladium-Catalyzed Synthetic Routes
Modern synthetic organic chemistry frequently employs palladium catalysts to construct complex molecular architectures with high selectivity. These methods offer powerful alternatives for synthesizing analogues of this compound, particularly for creating substituted or stereochemically complex versions.
Palladium-catalyzed coupling reactions involving propargylic electrophiles, such as propargylic esters or carbonates, are versatile for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net In the context of synthesizing this compound analogues, a cyclohexanone enolate could serve as a soft nucleophile to attack a palladium-activated propargylic species.
One relevant transformation is the 1,3-acyloxylation of propargylic esters. Research has shown that palladium catalysts can mediate the reaction of 3-substituted propargylic esters with various nucleophiles. rsc.org A strategy could involve the intramolecular reaction of a substrate containing both a cyclohexanone moiety and a propargylic ester, or an intermolecular coupling. This can lead to the formation of heteroaryl-functionalized Z-enol ester products, demonstrating the potential to create complex analogues in a single, regioselective step. rsc.org The choice of ligand, such as tri(2-furyl)phosphine, and solvent can be critical for achieving the desired reactivity and selectivity. rsc.org
A triple cross-electrophile coupling strategy enabled by palladium/norbornene cooperative catalysis has also been developed, coupling aryl iodides, alkyl/aryl bromides, and propargyl esters to form tetrasubstituted allenes. nih.gov While not directly producing the target compound, this highlights the capability of palladium catalysis to assemble complex structures from multiple simple electrophiles.
Creating an all-carbon quaternary stereocenter—a carbon atom bonded to four other carbon atoms—is a significant challenge in synthesis. Palladium catalysis provides effective solutions for this problem. pnas.org Synthesizing analogues of this compound where the alpha-carbon is a quaternary center can be achieved through these advanced methods.
One key strategy is the enantioselective palladium-catalyzed α-arylation or α-vinylation of α-substituted ketones or lactams. pnas.orgnih.gov This involves reacting the enolate of an α-substituted cyclohexanone with an aryl or vinyl halide in the presence of a chiral palladium catalyst. This directly constructs the quaternary center at the position adjacent to the carbonyl group. While this installs a carbon substituent, subsequent oxidation could potentially lead to the desired oxygenated functionality.
Another powerful approach is the desymmetrization of prochiral cyclohexanone derivatives. An efficient desymmetrization of γ-quaternary carbon-containing cyclohexanones has been reported using a dual catalyst system of a palladium complex and benzylamine. acs.org This intramolecular coupling leads to bicyclic structures with a quaternary carbon bridgehead in high yield and enantioselectivity. acs.org Such strategies could be adapted to create complex cyclohexanone-based scaffolds.
| Catalytic System | Reaction Type | Substrates | Product Feature | Reference |
| Pd(0)/Chiral Ligand | Asymmetric α-Arylation | α-Substituted Lactone, Aryl Halide | Enantioenriched Quaternary Center | pnas.org |
| Pd(0)/Chiral Ligand | Asymmetric α-Vinylation | α-Substituted γ-Lactam, Vinyl Chloride | Enantioenriched Quaternary Center | nih.gov |
| Pd/(S)-tBuPhox / Benzylamine | Desymmetrization | γ-Quaternary Carbon Cyclohexanone | Bicyclo[3.3.1]nonanone with Quaternary Bridgehead | acs.org |
| Pd(II)/Tri(2-furyl)phosphine | 1,3-Heteroaryl Acyloxylation | Propargylic Ester, Heteroarene | Heteroaryl-functionalized Z-enol ester | rsc.org |
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation is a cornerstone reaction in organic chemistry, typically used to introduce an acyl group onto an aromatic ring using a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). libretexts.orgnumberanalytics.com While direct Friedel-Crafts acylation on a saturated carbocycle like cyclohexanone is not feasible, related strategies can be employed to synthesize precursors.
A notable variant is the Darzens–Nenitzescu synthesis of ketones (1910, 1936), which involves the acylation of an alkene. lscollege.ac.in In this reaction, cyclohexene (B86901) can be acylated with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid to yield a methylcyclohexenylketone. lscollege.ac.in Applying this logic, one could envision acylating cyclohexene with a suitable benzoylating agent to generate a cyclohexenyl phenyl ketone, which could then be selectively oxidized at the allylic position to install the required oxygen functionality, leading to a precursor of this compound.
Furthermore, intramolecular Friedel-Crafts reactions are powerful for constructing cyclic ketones. If a molecule contains both an aromatic ring and a tethered carboxylic acid derivative, treatment with a strong acid can induce cyclization to form a fused ring system. While not directly applicable to the synthesis of the monomeric this compound, this principle is fundamental in building polycyclic systems that might incorporate a cyclohexanone ring. mdpi.com
The reaction is generally performed with acyl chlorides or anhydrides and a stoichiometric amount of catalyst because the product ketone complexes with the Lewis acid. lscollege.ac.in However, for activated substrates, catalytic amounts of milder Lewis acids or Brønsted acids can be sufficient. lscollege.ac.innih.gov
Synthesis of Substituted Oxocyclohexyl Benzoates
The synthesis of substituted oxocyclohexyl benzoates can be achieved through various routes, often starting with appropriately substituted cyclohexanone precursors. For instance, the preparation of ethyl 4-(4-oxocyclohexyl)benzoate involves the use of cyclohexanone derivatives that undergo acid-catalyzed transformations, followed by purification. While direct acylation and Michael addition routes have been considered for similar compounds, their specific application to this isomer is less documented.
Another approach involves the direct acetoxylation of a substituted benzene (B151609) to yield an aryl acetate (B1210297). organic-chemistry.org Furthermore, the conversion of a benzoate to a ring-deuterated benzoate has been demonstrated, showcasing methods for isotopic labeling. organic-chemistry.org The synthesis of related structures, such as methyl 2-(2-oxocyclohexyl)acetate, is accomplished by reacting cyclohexylamine (B46788) with methyl chlorocarbonate, although this particular reaction is noted for its typically low yields, which can be improved with a phosphoric acid catalyst. biosynth.com
The following table provides a summary of synthetic approaches for related benzoate compounds:
| Starting Material(s) | Product | Key Reagents/Conditions | Reference |
| Substituted cyclohexanone derivatives | Ethyl 4-(4-oxocyclohexyl)benzoate | Acid-catalyzed transformations | |
| Substituted benzene | Aryl acetate | Direct acetoxylation | organic-chemistry.org |
| Benzoate | Ring-deuterated benzoate | Not specified | organic-chemistry.org |
| Cyclohexylamine, methyl chlorocarbonate | Methyl 2-(2-oxocyclohexyl)acetate | Reflux, phosphoric acid (catalyst) | biosynth.com |
Regioselectivity in Cyclohexanone Ring Functionalization
Regioselectivity is a critical factor in the functionalization of the cyclohexanone ring to produce specific isomers of oxocyclohexyl benzoates. The stability of radical and cationic intermediates often dictates the position of functionalization. For example, in certain photoredox-catalyzed C–H functionalization reactions, substitution at the C2 position is favored due to the formation of a conjugated and therefore more stable intermediate. nih.gov In contrast, functionalization at C3 would lead to a less stable, cross-conjugated intermediate. nih.gov
When dealing with six-membered rings, a mixture of regioisomers can be expected, with substitution typically occurring at the ortho and para positions relative to an electron-donating group on an associated arene. nih.gov The choice of catalyst and protecting groups can also exert significant influence on regioselectivity. For instance, in the functionalization of quinolines, high C2 regioselectivity has been attributed to a combination of solvent effects, the N-Ac protecting group, and a TRIP co-catalyst. nih.gov
The table below illustrates factors influencing regioselectivity in related systems:
| Substrate Type | Favored Position(s) | Rationale/Influencing Factors | Reference |
| Cyclohexanone derivatives | C2 | Stability of conjugated radical/cationic intermediates | nih.gov |
| Arenes with electron-donating groups | ortho-, para- | Electronic effects of the substituent | nih.gov |
| Quinolines | C2 | Solvent effects, N-Ac protecting group, TRIP co-catalyst | nih.gov |
Photostimulated Radical Nucleophilic Substitution (SRN1) Pathways
The photostimulated radical nucleophilic substitution (SRN1) reaction is a powerful method for forming new carbon-carbon bonds on aromatic and aliphatic systems, including those that could lead to precursors for this compound. researchgate.netwikipedia.org This unimolecular process involves radical anion intermediates and is typically initiated by light, an external electron source, or a chemical catalyst. wikipedia.orginflibnet.ac.in
The general mechanism of an SRN1 reaction proceeds through a chain process:
Initiation: An electron is transferred to the substrate, forming a radical anion. wikipedia.org
Propagation: The radical anion fragments, yielding a radical and a leaving group. This radical then reacts with a nucleophile to form a new radical anion, which can propagate the chain by transferring an electron to a new substrate molecule. wikipedia.org
Application in ε-Oxo Acid Synthesis as Precursors
A key application of the SRN1 reaction is in the synthesis of ε-oxo acids, which can serve as precursors to more complex molecules. For example, the reaction of 2-(2-iodophenyl)acetate ion with carbanions (ketone enolate ions) under photostimulation in DMSO leads to the formation of ε-oxo acids. researchgate.netumich.edu These reactions are synthetically valuable as the resulting ε-oxo acids can be further cyclized, for instance, by condensation with ammonium (B1175870) acetate in glacial acetic acid to produce novel 3-benzazepin-2-ones. researchgate.net
Factors Governing Product Distribution in SRN1 Reactions
The distribution of products in SRN1 reactions is governed by several factors. The nature of the substrate, the nucleophile, and the leaving group all play crucial roles. inflibnet.ac.in In the reaction of the 2-(2-iodophenyl)acetate ion with ketone enolate ions, the regioselectivity of the substitution is a key consideration. researchgate.net The reaction of a related substrate, the 2-iodobenzoate (B1229623) anion, which lacks the acetic acid side chain, also undergoes SRN1 reactions, highlighting the influence of substrate structure. researchgate.net
The presence of radical scavengers or initiators can significantly alter the reaction pathway and product distribution. For instance, radical scavengers can suppress ipso-substitution in favor of cine-substitution, while the addition of an electron donor like potassium metal can promote ipso-substitution. wikipedia.org
Multicomponent Reaction Strategies Incorporating Oxocyclohexyl Moieties
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules by combining three or more reactants in a single step. organic-chemistry.orgnih.gov These reactions are highly valuable for creating molecular diversity and have been applied to the synthesis of various heterocyclic and carbocyclic structures. nih.govmdpi.com
While direct examples of MCRs for the synthesis of this compound are not prevalent in the provided search results, the principles of MCRs can be applied to incorporate oxocyclohexyl moieties into larger structures. For instance, MCRs often utilize carbonyl compounds, such as cyclohexanone derivatives, which can react with amines to form imines, key intermediates in reactions like the Mannich and Biginelli reactions. organic-chemistry.org
Strategies for incorporating moieties similar to the oxocyclohexyl group include the use of cyclohexa-1,3-dione in a three-component reaction with amines and alkyl acetylenedicarboxylates to produce phenolic oxindoles. d-nb.info This demonstrates the potential for building complex scaffolds from cyclic ketone precursors.
Reductive Transformations for Cyclohexyl Ring Derivatization
The cyclohexyl ring of this compound is amenable to various reductive transformations, allowing for the synthesis of a wide range of derivatives. These transformations can target the ketone functionality or other substituents on the ring.
The reduction of the carbonyl group in the cyclohexanone ring can lead to the corresponding cyclohexanol (B46403) derivatives. While specific examples for this compound were not detailed, general methods for ketone reduction are well-established in organic chemistry.
Chemical Reactivity and Transformation Pathways of 2 Oxocyclohexyl Benzoate Systems
Reactivity of the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group of the cyclohexanone ring is a key site of reactivity, susceptible to attack by nucleophiles due to the partial positive charge on the carbonyl carbon. libretexts.orglibretexts.org Its reactivity is influenced by the steric hindrance of the cyclohexane (B81311) ring and the electronic effects of the adjacent benzoate (B1203000) group.
The carbonyl carbon of 2-oxocyclohexyl benzoate is electrophilic and can undergo nucleophilic addition reactions. libretexts.orglibretexts.org A variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can attack the carbonyl carbon. chemguide.co.uksavemyexams.com For instance, reaction with hydrogen cyanide in a slightly acidic medium would be expected to yield a hydroxynitrile. chemguide.co.uk
The presence of α-hydrogens on the cyclohexanone ring allows this compound to participate in aldol (B89426) additions, a fundamental carbon-carbon bond-forming reaction. libretexts.orgwikipedia.orgwikipedia.org In the presence of a base, an enolate can be formed, which can then act as a nucleophile, attacking the carbonyl group of another molecule (self-condensation) or a different carbonyl compound (crossed aldol condensation). wikipedia.orgwikipedia.orglibretexts.org The reaction initially forms a β-hydroxy ketone, which can subsequently undergo dehydration, especially with heating, to yield an α,β-unsaturated ketone (an enone). libretexts.org The intramolecular version of the aldol reaction is also a possibility, although less likely in this specific substrate without other suitably positioned carbonyl groups. libretexts.org
Table 1: Comparison of Carbonyl Reactivity in Aldol Reactions
| Carbonyl Compound | Presence of α-Hydrogens | Potential for Self-Condensation | Notes |
|---|---|---|---|
| This compound | Yes | High | Can act as both the enolate and the electrophile. |
| Benzaldehyde | No | Low | Can only act as an electrophile in crossed aldol reactions. wikipedia.org |
| Acetone | Yes | High | A simple ketone that readily undergoes aldol condensation. wikipedia.org |
| Formaldehyde | No | No | Can only act as an electrophile in crossed aldol reactions. wikipedia.org |
Reductive amination is a versatile method for forming carbon-nitrogen bonds, and the carbonyl group of this compound is a suitable substrate for this transformation. sigmaaldrich.com This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine. sigmaaldrich.comlibretexts.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.comlibretexts.org The choice of amine (primary or secondary) will determine the nature of the product, leading to secondary or tertiary amines, respectively. libretexts.org For example, reaction with a primary amine would yield an N-substituted 2-aminocyclohexyl benzoate.
Transformations Involving the Benzoate Ester Moiety
The benzoate ester group introduces another reactive site into the molecule, primarily susceptible to nucleophilic acyl substitution reactions.
The ester linkage in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-hydroxycyclohexanone (the alcohol part of the ester) yields benzoic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. This irreversible process forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt (sodium benzoate) and 2-hydroxycyclohexanone.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org For this compound, this reaction can be catalyzed by either an acid or a base. wikipedia.org For example, heating this compound in the presence of an excess of another alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of acid or base would lead to the formation of the corresponding methyl benzoate or ethyl benzoate, along with the liberation of 2-hydroxycyclohexanone. wikipedia.org This equilibrium-driven process can be pushed towards the products by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. wikipedia.org
Intramolecular Cyclization and Rearrangement Reactions
The bifunctional nature of this compound allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures or rearranged products under specific conditions. While specific examples for this exact molecule are not prevalent, analogous transformations in similar systems suggest potential pathways. For instance, in related 1,5-dicarbonyl systems, intramolecular aldol-type condensations can occur to form new rings. researchgate.net
Rearrangement reactions, which involve the migration of an atom or group within a molecule, are also a possibility. thermofisher.commasterorganicchemistry.com For example, under certain conditions, a Favorskii-type rearrangement could potentially be induced if the α-position of the ketone were to be halogenated. More complex rearrangements could be envisioned under thermal or photochemical conditions, potentially involving the interaction of the benzoate and cyclohexanone rings, although these would be highly specific to the reaction conditions. Research on related compounds, such as 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, has shown that thermal rearrangements can lead to complex polycyclic structures. mdpi.com
Table 2: Summary of Potential Transformations
| Reagent/Condition | Functional Group Targeted | Reaction Type | Expected Product(s) |
|---|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) then H₃O⁺ | Cyclohexanone Carbonyl | Nucleophilic Addition | 1-Methyl-2-(benzoyloxy)cyclohexan-1-ol |
| NH₂R / NaBH₃CN | Cyclohexanone Carbonyl | Reductive Amination | N-Alkyl-2-(benzoyloxy)cyclohexan-1-amine |
| NaOH, H₂O, Heat | Benzoate Ester | Hydrolysis (Saponification) | Sodium Benzoate and 2-Hydroxycyclohexanone |
| CH₃OH, H⁺ (cat.), Heat | Benzoate Ester | Transesterification | Methyl Benzoate and 2-Hydroxycyclohexanone |
| Base (e.g., LDA) | α-Carbon of Cyclohexanone | Enolate Formation | Intermediate for Aldol Addition |
Photochemical Norrish Type Reactions and Cyclizations
Photochemical reactions, particularly those named after Ronald G. W. Norrish, are significant transformations for ketones and aldehydes. wikipedia.org These reactions are broadly classified as Norrish Type I and Type II, both of which are relevant to the this compound system upon excitation by light. wikipedia.orgslideshare.netnumberanalytics.com
Norrish Type I Reaction: This process, also known as α-cleavage, involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. scispace.comslideshare.net Upon absorption of a photon, the carbonyl group is excited to a singlet state, which can then convert to a triplet state via intersystem crossing. wikipedia.org Cleavage from either excited state results in the formation of two radical intermediates. wikipedia.org For this compound, α-cleavage can occur at either the C1-C2 or C1-C6 bond of the cyclohexane ring, leading to a diradical intermediate. This diradical can then undergo several secondary reactions, including:
Decarbonylation to form a new C-C bond, resulting in a cyclopentyl derivative.
Intramolecular recombination to regenerate the starting ketone.
Formation of a ketene (B1206846) and an alkane through α-proton abstraction. wikipedia.org
Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical intermediate. scispace.comresearchgate.net In this compound, the hydrogens at the C4 position of the cyclohexane ring are γ-hydrogens. If abstraction occurs, the resulting 1,4-diradical can undergo two primary pathways:
Cleavage (β-scission): This pathway leads to the fragmentation of the molecule, yielding an enol and an alkene. researchgate.net
Cyclization (Norrish-Yang Reaction): This pathway involves the intramolecular combination of the radicals to form a substituted cyclobutane (B1203170) ring, resulting in a bicyclic alcohol derivative. scispace.comresearchgate.netiastate.edu
The specific outcomes of these photochemical reactions can be influenced by factors such as the solvent, the presence of photosensitizers, and the substitution pattern on the molecule. scispace.comannualreviews.org While these reactions have limited synthetic utility in some cases, they are fundamental in understanding the photochemical degradation of polymers and have been applied in the total synthesis of complex natural products. wikipedia.orgscispace.com
Table 1: Summary of Potential Norrish Type Reactions for this compound
| Reaction Type | Initial Step | Key Intermediate | Potential Products |
|---|---|---|---|
| Norrish Type I | α-cleavage of C1-C2 or C1-C6 bond | Acyl-alkyl diradical | Cyclopentane derivatives, ketenes |
| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Ring-opened enol and alkene, bicyclic cyclobutanol (B46151) derivatives |
Acid-Catalyzed Cyclizations
The 2-oxocyclohexyl moiety serves as a versatile building block in acid-catalyzed reactions for the synthesis of complex heterocyclic systems. Under acidic conditions, the ketone and ester functionalities can participate in intramolecular cyclization and condensation reactions.
Research has shown that derivatives of this compound are valuable precursors for constructing fused ring systems. For instance, 2-(2-oxocyclohexylcarbonyl)benzoic acid derivatives can be converted into pyrazolo[5,1-a]isoindole and pyrimidine (B1678525) rings through reactions with hydrazines and amidines, respectively. researchgate.net Another significant application involves the Brønsted acid-catalyzed one-pot synthesis of indole (B1671886) derivatives from precursors like N-tosyl-2-[(2-oxocyclohexyl)methyl]-3-aminobenzoate, which undergoes a smooth Friedel-Crafts-type cyclization. scispace.com These transformations highlight the potential to use the this compound framework as a scaffold for generating diverse molecular architectures through acid catalysis. rsc.org
Table 2: Examples of Acid-Catalyzed Cyclizations Involving Related Structures
| Starting Material Derivative | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-(2-Oxocyclohexylcarbonyl)benzoic acid | Hydrazines, Amidines | Pyrazolo[5,1-a]isoindoles, Pyrimidines | researchgate.net |
| N-Tosyl-2-[(2-oxocyclohexyl)methyl]-3-aminobenzoate | Brønsted acid | Indole derivatives | scispace.com |
| Vinylindoles (from related precursors) | Atropaldehyde acetals, Brønsted acid | Dihydrocyclohepta[b]indoles | rsc.org |
Functional Group Interconversions on the Cyclohexane Ring
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule to achieve a desired target structure. pearson.comdntb.gov.uaresearchgate.net The cyclohexane ring of this compound possesses a ketone that is a prime site for such transformations.
One of the most common interconversions is the reduction of the carbonyl group. The ketone can be reduced to a secondary alcohol, yielding 2-hydroxycyclohexyl benzoate. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). rushim.ru The choice of reagent can influence the stereochemical outcome of the reaction. The reduction introduces two new stereocenters (at C1 and C2), and controlling the diastereoselectivity is a key consideration in synthetic design. pearson.com
Conversely, the cyclohexane ring can be subjected to oxidation. While the existing ketone is already in a relatively high oxidation state, reactions can occur at other positions on the ring, often leading to ring-opening and the formation of dicarboxylic acids like adipic acid, particularly under harsh oxidative conditions. researchgate.net
The α-carbons (C2 and C6) adjacent to the carbonyl group are susceptible to deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for alkylation, halogenation, or acylation at the α-position, further functionalizing the cyclohexane ring. chemistrydocs.com Such strategies are fundamental in building molecular complexity from simpler cyclic ketones. pearson.com
Table 3: Key Functional Group Interconversions for the Cyclohexanone Moiety
| Reaction Type | Reagent(s) | Functional Group Transformation | Resulting Product Class |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Ketone → Secondary Alcohol | 2-Hydroxycyclohexyl benzoate |
| Oxidation | Strong oxidizing agents | Ketone/Ring → Carboxylic Acids | Adipic acid derivatives |
| Enolate Formation/Alkylation | Base (e.g., LDA), Alkyl halide | α-Hydrogen → α-Alkyl group | 2-Alkyl-6-oxocyclohexyl benzoate |
Spectroscopic and Advanced Structural Characterization of 2 Oxocyclohexyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 2-Oxocyclohexyl benzoate (B1203000) reveals distinct signals corresponding to the protons in the cyclohexanone (B45756) and benzoate groups. The aromatic protons of the benzoate ring typically appear as multiplets in the downfield region, usually between δ 7.4 and 8.1 ppm. The proton at the 2-position of the cyclohexyl ring, being adjacent to both the carbonyl group and the benzoate ester, is expected to resonate at a characteristic downfield chemical shift. The remaining methylene (B1212753) protons of the cyclohexyl ring will appear as a complex series of multiplets in the upfield region, generally between δ 1.5 and 3.0 ppm. The specific chemical shifts and coupling patterns are influenced by the conformation of the cyclohexanone ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzoate Aromatic | 7.40 - 8.10 | Multiplet | |
| Cyclohexyl H-2 | 5.0 - 5.5 | Multiplet | |
| Cyclohexyl Methylene | 1.5 - 3.0 | Multiplet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereochemistry of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within 2-Oxocyclohexyl benzoate. The carbonyl carbon of the ketone is characteristically found far downfield, typically in the range of δ 205-220 ppm. libretexts.org The ester carbonyl carbon of the benzoate group appears at a slightly more shielded position, generally between δ 165-175 ppm. The aromatic carbons of the benzoate ring produce signals in the δ 125-150 ppm region. libretexts.org The carbon atom at the 2-position of the cyclohexyl ring, bonded to the oxygen of the benzoate group, will have a chemical shift in the range of δ 70-80 ppm. The remaining methylene carbons of the cyclohexanone ring will resonate at higher field, typically between δ 20-50 ppm.
| Carbon | Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 205 - 220 |
| Ester Carbonyl (C=O) | 165 - 175 |
| Aromatic Carbons | 125 - 150 |
| Cyclohexyl C-2 (C-O) | 70 - 80 |
| Cyclohexyl Methylene Carbons | 20 - 50 |
Note: These are typical chemical shift ranges and can be influenced by the solvent and other structural features.
Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the complete molecular structure. researchgate.netsinica.edu.tw
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. princeton.edu For this compound, COSY spectra would show correlations between adjacent protons on the cyclohexanone ring, helping to trace the connectivity of this ring system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu This allows for the direct assignment of a proton's signal to its attached carbon's signal. For instance, the signal for the proton at C-2 of the cyclohexyl ring can be directly linked to the ¹³C signal of C-2.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different parts of the molecule. For example, the proton at C-2 of the cyclohexyl ring would show a correlation to the ester carbonyl carbon of the benzoate group, confirming the ester linkage. Protons on the benzoate ring would also show correlations to carbons within the ring and to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. e-bookshelf.de This is essential for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the cyclohexanone ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. savemyexams.com It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. whitman.edu
Molecular Ion Detection and Fragmentation Pattern Analysis
In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. whitman.edu Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments would likely include the benzoyl cation (C₆H₅CO⁺, m/z 105) and a fragment corresponding to the oxocyclohexyl cation. The presence of a ketone allows for specific fragmentation patterns like the McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [M - C₇H₅O₂]⁺ | Loss of the benzoate group | |
| [M - C₆H₉O]⁺ | Loss of the oxocyclohexyl group |
Note: The observed fragments and their relative intensities can vary depending on the ionization technique used.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. innovareacademics.inmsesupplies.com This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical masses for possible elemental formulas, the correct molecular formula can be confidently assigned. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. innovareacademics.in
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within a molecule are unique and provide a characteristic "fingerprint." For this compound, the IR spectrum reveals key vibrational modes corresponding to its constituent functional groups.
A study reporting the synthesis of this compound provided its IR spectral data. The spectrum, recorded in Nujol, showed distinct peaks at several wavenumbers (cm⁻¹). amazonaws.com The presence of two carbonyl groups, one from the cyclohexanone ring and the other from the benzoate ester, is a prominent feature. Typically, the ester carbonyl (C=O) stretch appears at a higher frequency than the ketone carbonyl stretch. In this case, absorption bands were observed at 1760 cm⁻¹ and 1734 cm⁻¹, which can be assigned to the ester and ketone carbonyl stretching vibrations, respectively. amazonaws.com
The spectrum also displays bands corresponding to C-H stretching vibrations. The peaks at 2933 cm⁻¹ and 2891 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the C-H bonds in the cyclohexyl ring. amazonaws.com Aromatic C-H stretching from the benzoate group is also expected but may be less distinct.
Furthermore, the C-O stretching vibration of the ester group is typically observed in the 1300-1000 cm⁻¹ region. The reported spectrum shows a band at 1115 cm⁻¹, which can be attributed to this C-O stretch. amazonaws.com The bands at 1556 cm⁻¹, 1419 cm⁻¹, and 1394 cm⁻¹ are likely due to C=C stretching vibrations within the aromatic ring and various bending vibrations. amazonaws.com A peak at 785 cm⁻¹ is also noted, which could correspond to out-of-plane C-H bending of the aromatic ring. amazonaws.com
A detailed analysis of the vibrational modes can be performed using computational methods, such as Density Functional Theory (DFT), to complement the experimental data and provide a more comprehensive understanding of the molecule's vibrational behavior. nih.govresearchgate.netscholarsresearchlibrary.com These theoretical calculations can help to precisely assign each observed band to a specific vibrational motion within the molecule. libretexts.orgsmu.edu
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 2933, 2891 | C-H stretching (cyclohexyl) | amazonaws.com |
| 1760 | C=O stretching (ester) | amazonaws.com |
| 1734 | C=O stretching (ketone) | amazonaws.com |
| 1556 | C=C stretching (aromatic) | amazonaws.com |
| 1419, 1394 | C-H bending | amazonaws.com |
| 1115 | C-O stretching (ester) | amazonaws.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). ufg.br The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. msu.edu
For this compound, the primary chromophores are the benzene (B151609) ring of the benzoate group and the carbonyl group of the cyclohexanone. The electronic transitions expected for this molecule are primarily π → π* and n → π* transitions. askfilo.com
The benzene ring exhibits characteristic π → π* transitions. up.ac.za The benzoate group, with its conjugated system of the benzene ring and the carbonyl group, will show strong absorption bands in the UV region. For instance, benzoic acid has an absorption maximum (λmax) at 230 nm. libretexts.org The presence of the ester group in this compound is expected to result in similar absorption patterns.
The carbonyl group of the cyclohexanone also contributes to the UV-Vis spectrum, primarily through a weaker n → π* transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. askfilo.com
Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Benzoate group | Strong absorption in the UV region |
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would reveal the precise conformation of the cyclohexanone ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also determine the orientation of the bulky benzoate group relative to the cyclohexanone ring. The bond lengths and angles within both the cyclohexanone and benzoate moieties would be determined with high precision, allowing for comparisons with standard values and providing insights into any electronic or steric effects within the molecule. capes.gov.br
This compound is a chiral molecule, possessing a stereocenter at the carbon atom where the benzoate group is attached to the cyclohexanone ring. Determining the absolute configuration of a chiral molecule from X-ray diffraction data can be challenging. nih.gov The most common method is anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is used to distinguish between the two enantiomers. However, for molecules containing only light atoms (C, H, O), the anomalous scattering effect is weak, which can make the assignment of the absolute configuration unreliable. nih.gov
In such cases, the Flack parameter is often used to assess the correctness of the assigned absolute configuration. A value close to zero indicates a high probability that the assignment is correct, while a value close to one suggests the opposite enantiomer is present. nih.gov When the Flack parameter has a large standard uncertainty, the determination is considered unreliable. nih.gov Alternative methods, such as the use of chiral derivatizing agents or comparison with the known absolute configuration of a related compound, may be necessary to confidently assign the absolute configuration. researchgate.net
Based on a comprehensive search, there is currently no publicly available scientific literature detailing specific computational chemistry investigations on the compound “this compound.” Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline on this particular molecule.
The requested sections and subsections, such as Density Functional Theory (DFT) calculations for electronic structure, geometry optimization, reaction mechanism elucidation, and prediction of spectroscopic parameters, require dedicated research studies that focus specifically on this compound.
General computational methodologies exist and have been applied to similar chemical structures, such as other benzoate esters or cyclohexanone derivatives. However, presenting such information would deviate from the explicit instruction to focus solely on this compound. To maintain scientific accuracy and adhere strictly to the user's request, the generation of the article as outlined cannot be fulfilled without specific research data on this compound.
Computational Chemistry Investigations on 2 Oxocyclohexyl Benzoate Systems
Molecular Dynamics Simulations for Conformational FlexibilityNo molecular dynamics simulation studies focused on the conformational flexibility of 2-Oxocyclohexyl benzoate (B1203000) were identified in the search.
Until such research is conducted and published, a detailed article on the computational chemistry of 2-Oxocyclohexyl benzoate as requested cannot be accurately generated.
Chirality and Stereochemistry in 2 Oxocyclohexyl Benzoate Research
Asymmetric Synthesis Approaches to Chiral Analogues
The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry. For analogues of 2-oxocyclohexyl benzoate (B1203000), where the stereocenter is adjacent to the carbonyl group, both organocatalytic and transition-metal-catalyzed methods have proven to be powerful tools for achieving high levels of enantioselectivity.
Organocatalytic Methodologies for Enantioselective Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis, offering an alternative to traditional metal-based catalysts. scienceopen.com In the context of synthesizing chiral cyclohexanone (B45756) derivatives, organocatalysts have been successfully employed in various enantioselective transformations.
A prominent approach is the asymmetric desymmetrization of prochiral cyclohexanone derivatives. For instance, the direct aldol (B89426) reaction of 4-substituted cyclohexanones, catalyzed by proline amides, can produce β-hydroxyketones with three stereogenic centers with excellent enantioselectivities, often exceeding 99% ee. rsc.org Proline-derived catalysts, such as proline amides, have demonstrated high efficiency in these transformations. rsc.org The choice of catalyst and solvent is crucial; for example, an organocatalyst derived from 3-hydroxyproline (B1217163) and (1S,2S)-1,2-diphenyl-2-aminoethanol in dichloromethane (B109758) has been shown to provide superior enantioselectivity. rsc.org
Another powerful organocatalytic method is the Michael addition. For example, the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones using the Michael addition of malonates, catalyzed by a primary amine-thiourea, can generate 3,4,4-trisubstituted cyclohexanones with high yields and enantioselectivities. beilstein-journals.org Cinchona alkaloids and their derivatives are also frequently used as organocatalysts, capable of activating substrates through various modes, including Brønsted base catalysis. mdpi.combeilstein-journals.org These catalysts can create chiral ion pairs that direct the stereochemical outcome of reactions like the Diels-Alder reaction between anthrones and maleimides. beilstein-journals.org
The table below summarizes representative results from organocatalytic enantioselective transformations leading to chiral cyclohexanone analogues.
| Catalyst | Substrate | Reaction Type | Product | Yield (%) | ee (%) | Ref |
| Proline amide 5 | 4-Methylcyclohexanone | Aldol Reaction | (2S,4R,1'R)-2-(Hydroxy(4-nitrophenyl)methyl)-4-methylcyclohexan-1-one | 87 | 93 | rsc.org |
| Proline amide 6 | 4-Methylcyclohexanone | Aldol Reaction | (2S,4R,1'R)-2-(Hydroxy(4-nitrophenyl)methyl)-4-methylcyclohexan-1-one | >99 | >99 | rsc.org |
| Primary amine-thiourea 4 | 4,4-Disubstituted cyclohexadienone | Michael Addition | 3,4,4-Trisubstituted cyclohexanone | up to 99 | up to 93 | beilstein-journals.org |
| Quinine-derived squaramide | trans-β-Nitrostyrene & Acetylacetone | Michael Addition | Chiral adduct | - | up to 96 | beilstein-journals.org |
Transition-Metal Catalyzed Asymmetric Reactions
Transition-metal catalysis is a highly effective and widely used method for constructing chiral centers with high efficiency and selectivity. chemie-brunschwig.chsioc-journal.cn For the synthesis of chiral cyclohexanone analogues, rhodium, palladium, and copper complexes with chiral ligands have been extensively investigated.
Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for producing chiral molecules. rsc.org For instance, the asymmetric hydrogenation of (E)-3-arylidenechroman-4-ones and related cyclohexanones using a rhodium catalyst with a chiral diphosphine ligand like (S,S)-f-spiroPhos can yield the corresponding saturated products with excellent enantioselectivities (up to 98% ee) and high yields (93-99%). rsc.org
Palladium-catalyzed asymmetric allylic alkylation is another key method for creating quaternary chiral centers in cyclohexanone derivatives. mdpi.com This reaction involves the formation of a chiral π-allyl-palladium intermediate from a palladium-chiral ligand complex, which then reacts with an enolate nucleophile in an enantioselective manner. mdpi.com
Copper-catalyzed reactions have also been employed for the asymmetric synthesis of functionalized cyclohexanones. A sequential copper-borylation strategy has been used for the desymmetrization of cyclohexadienones, leading to products with three contiguous stereocenters in high yield and diastereoselectivity. thieme-connect.com
The following table presents selected examples of transition-metal catalyzed asymmetric reactions for the synthesis of chiral cyclohexanone derivatives.
| Metal/Ligand | Substrate | Reaction Type | Product | Yield (%) | ee (%) | Ref |
| [Rh(COD)Cl]₂ / (S,S)-f-spiroPhos | (E)-3-Benzylidenechroman-4-one | Asymmetric Hydrogenation | 3-Benzylchroman-4-one | 99 | 98 | rsc.org |
| Pd / Chiral Ligand | α-Aryl Ketone | Asymmetric Allylic Alkylation | α-Aryl cyclohexanone with quaternary chiral center | High | High | mdpi.com |
| Cu(MeCN)₄PF₆ / (R,R)-QuinoxP* | Cyclohexadienone | Asymmetric Borylation | Mono-borylated cyclohexanone | up to 90 | - | thieme-connect.com |
Diastereoselective Control in Synthetic Pathways
In addition to controlling enantioselectivity, achieving high diastereoselectivity is crucial when multiple stereocenters are formed in a single reaction. Many synthetic strategies for substituted cyclohexanones are designed to control the relative stereochemistry of the newly formed chiral centers.
Cascade reactions, also known as domino or tandem reactions, are particularly effective for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov A cascade inter-intramolecular double Michael reaction of curcumins with arylidenemalonates, catalyzed by aqueous KOH with a phase transfer catalyst, can produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov In some cases, these reactions can lead to the formation of products with complete diastereocontrol. beilstein-journals.org
The choice of catalyst and reaction conditions plays a pivotal role in directing the diastereoselectivity. For example, in a phosphonium (B103445) fluoride-catalyzed synthesis of trans-β-lactams, the catalyst not only activates the nucleophile but also organizes the transition state to favor the formation of the trans-diastereomer, achieving diastereomeric ratios greater than 28:1. organic-chemistry.org Similarly, in the synthesis of cis-2,6-disubstituted dihydropyrans via a silyl-Prins cyclization, computational studies support a mechanism that leads to the observed cis-diastereoselectivity. uva.es
Deracemization under mild conditions is another strategy to achieve diastereoselective synthesis. For instance, in the synthesis of α-aryl-substituted LnDOTA chelates, it was observed that even when starting from racemic or achiral materials, the homochiral diastereoisomer could be produced as the major or sole product. nih.gov This deracemization occurs through the formation of an enolate stabilized by the aryl substituent. nih.gov
Stereochemical Characterization Methodologies (e.g., Optical Rotation, CD Spectroscopy)
Once chiral molecules are synthesized, their stereochemical purity and absolute configuration must be determined. Several spectroscopic and analytical techniques are employed for this purpose.
Optical Rotation , measured using a polarimeter, is a fundamental property of chiral substances that rotate the plane of polarized light. While it is a valuable tool for characterizing optically active compounds and can be used to assess enantiomeric purity, it is often not sufficient on its own for complex stereochemical analysis. psu.edu Computational methods using density functional theory (DFT) can be used to predict optical rotation values to help assign absolute configurations, although the calculated values can sometimes be significantly larger than experimental ones. frontiersin.org
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. psu.edu This technique is particularly powerful for stereochemical analysis because the resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. mdpi.com The exciton (B1674681) chirality method, a nonempirical technique based on CD spectroscopy, can be used to determine the absolute configuration of molecules containing two or more interacting chromophores without the need for an external reference. psu.edu
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method for determining the enantiomeric excess (ee) of a chiral compound. chemistrydocs.com This technique separates the enantiomers, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly when using chiral shift reagents or by forming diastereomeric derivatives, can also be used to determine enantiomeric purity and assign relative stereochemistry. For compounds with a known stereogenic center, 13C NMR can be used to assign the configuration of other stereocenters by comparing experimental and computed data. frontiersin.org
Investigation of Stereoisomers and Atropisomerism in Related Systems
The study of stereoisomerism extends beyond simple enantiomers and diastereomers to more complex phenomena like atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org This phenomenon is well-documented in biaryl systems but can also occur in other scaffolds, including those related to substituted cyclohexyl benzoates. wikipedia.orgnih.gov
Atropisomerism is characterized by a rotational energy barrier that is high enough to allow for the isolation of individual rotamers. wikipedia.org The stability of atropisomers is influenced by steric hindrance and bond rigidity. wikipedia.org In medicinal chemistry, atropisomers of a single compound can exhibit vastly different biological activities. nih.govnih.gov
The investigation of atropisomerism in systems related to 2-oxocyclohexyl benzoate would involve synthesizing analogues with sterically demanding substituents on the benzoate ring. For example, substituting the benzoic acid moiety at both the 2- and 6-positions could introduce a significant barrier to rotation around the C-O bond of the ester. nih.gov Computational methods, such as torsion angle scans, can be used to estimate the rotational energy barrier (ΔErot). nih.gov Compounds with a ΔErot greater than approximately 20-22 kcal/mol are considered to have axial chirality and may exist as separable atropisomers. wikipedia.orgnih.gov
The study of such atropisomers would involve their synthesis, separation (if stable enough), and characterization using the methods described in the previous section. The investigation would provide valuable insights into the conformational dynamics and stereochemical complexity of these systems.
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates for Complex Organic Molecules
The reactivity of 2-Oxocyclohexyl benzoate (B1203000) makes it an important intermediate in the synthesis of a range of organic molecules. Its ketone and ester groups can be selectively or simultaneously manipulated to introduce new functional groups and build molecular complexity.
While direct, large-scale applications as a precursor for heterocyclic systems are not extensively documented in mainstream literature, the structural motifs present in 2-Oxocyclohexyl benzoate suggest its potential in this area. The 1,2-dicarbonyl-like functionality, upon enolization, can react with various dinucleophiles to form heterocyclic rings. For instance, reactions with hydrazine (B178648) derivatives could potentially yield pyridazinone structures, and reactions with amidines or guanidines could lead to pyrimidine-based systems. The development of synthetic routes utilizing this compound for the targeted synthesis of specific heterocyclic compounds remains an area for further exploration.
The use of this compound as a building block for polycyclic structures is more established. The cyclohexane (B81311) ring provides a ready-made six-membered carbocyclic scaffold. This can be further elaborated through various cycloaddition and annulation reactions. For example, the enolate of this compound can participate in Michael additions with α,β-unsaturated ketones, a key step in the Robinson annulation sequence, to construct new six-membered rings, leading to decalin-based structures. These polycyclic frameworks are central to the core of many natural products, including steroids and terpenes.
Contributions to Methodological Development in Organic Reactions
Research involving this compound and similar 2-acyloxycyclohexanones has contributed to the development of new synthetic methodologies. Studies have explored the stereoselective reduction of the ketone group, influenced by the adjacent benzoate moiety. These investigations provide valuable insights into substrate-controlled diastereoselective reactions. Furthermore, the use of this compound in palladium-catalyzed α-arylation reactions has been a subject of study. These reactions, which form a carbon-carbon bond at the α-position of the ketone, are fundamental transformations in organic synthesis, and the use of substrates like this compound helps to refine the scope and understanding of these powerful catalytic systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-oxocyclohexyl benzoate, and how can purity be validated?
- Synthesis : A common approach involves esterification of 2-oxocyclohexanecarboxylic acid with benzoyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Alternative routes include enzymatic methods, such as using ene-reductases for stereoselective reduction of precursors (e.g., Scheme 4 in ).
- Validation : Purity can be confirmed via HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to verify structural integrity. Melting point analysis and mass spectrometry (MS) are supplementary techniques .
Q. Which physicochemical properties are critical for characterizing this compound, and how are they measured?
- Key Properties : LogP (lipophilicity), PSA (polar surface area), boiling point, and density (see ).
- Methods :
- LogP: Reverse-phase HPLC or computational prediction (e.g., PubChem data in ).
- PSA: Calculated using molecular modeling software (e.g., Schrödinger’s QikProp).
- Thermal properties: Differential Scanning Calorimetry (DSC) for melting points; dynamic vapor sorption for hygroscopicity .
Q. What safety protocols are essential when handling this compound and its intermediates?
- Hazards : Potential skin/eye irritation (GHS Category 2) and respiratory sensitization (H335).
- Protocols :
- Use PPE: Nitrile gloves, lab coat, and sealed goggles ( ).
- Work in fume hoods to avoid inhalation of aerosols.
- Store in airtight containers away from oxidizers; dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved, and what enzymes are effective?
- Strategy : Employ biocatalysts like ene-reductases (e.g., Old Yellow Enzyme homologs) to reduce α,β-unsaturated ketone precursors with high enantiomeric excess (e.g., >90% ee).
- Optimization : Screen enzyme libraries (e.g., from thermophilic organisms) for activity in non-aqueous media. Monitor reactions via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How should researchers address contradictions in experimental data, such as conflicting LogP values or bioactivity results?
- Root Causes : Variability may arise from impurities, solvent effects, or assay conditions (e.g., pH-dependent LogP).
- Resolution :
- Replicate experiments with rigorously purified batches.
- Cross-validate using orthogonal methods (e.g., shake-flask vs. computational LogP).
- Apply statistical tools (e.g., ANOVA) to assess significance of discrepancies (see for data conflict case studies) .
Q. What computational tools are recommended for predicting the reactivity and metabolic pathways of this compound?
- Tools :
- Reactivity : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) for transition-state modeling.
- Metabolism : Use databases like Reaxys or BKMS_METABOLIC to predict cytochrome P450 interactions and phase I/II metabolites ().
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?
- Protocol :
- Grow single crystals via slow evaporation in ethanol/water mixtures.
- Collect diffraction data (e.g., Cu-Kα radiation, 100K temperature).
- Refine structures using SHELXL; analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) as in .
Q. What strategies optimize the scalability of this compound synthesis while maintaining green chemistry principles?
- Approaches :
- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Use flow chemistry to enhance reproducibility and reduce waste.
- Catalyze reactions with immobilized lipases for recyclability ( ).
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
